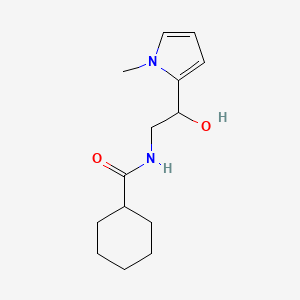

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-16-9-5-8-12(16)13(17)10-15-14(18)11-6-3-2-4-7-11/h5,8-9,11,13,17H,2-4,6-7,10H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQHRZQHLRRJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanecarbonyl Chloride Preparation

Cyclohexanecarboxylic acid (1.0 mol) is treated with thionyl chloride (1.2 mol) in anhydrous dichloromethane under reflux for 4–6 hours. Excess thionyl chloride is removed via rotary evaporation, yielding cyclohexanecarbonyl chloride as a pale-yellow liquid (92% yield).

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 40–45°C

- Catalyst: None required

Synthesis of the Amine Fragment: 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Friedel-Crafts Alkylation of Pyrrole

1-Methylpyrrole (0.5 mol) reacts with epichlorohydrin (0.55 mol) in the presence of aluminum trichloride (0.6 mol) at 0°C. The intermediate chlorohydrin is hydrolyzed using 10% NaOH to yield 2-(1-methyl-1H-pyrrol-2-yl)oxirane (78% yield).

Epoxide Ring-Opening with Ammonia

The epoxide is treated with aqueous ammonia (28%) at 60°C for 12 hours, followed by extraction with ethyl acetate and drying over MgSO₄. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine as a white solid (65% yield).

Key Data :

- Melting Point: 112–114°C

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 6.65 (t, 1H, pyrrole-H), 6.15 (d, 1H, pyrrole-H), 3.85 (s, 3H, N-CH₃), 3.50 (m, 1H, OH), 2.90–3.10 (m, 2H, CH₂NH₂).

Amide Coupling: Final Assembly of the Target Molecule

Schotten-Baumann Reaction

Cyclohexanecarbonyl chloride (0.1 mol) is added dropwise to a solution of 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (0.1 mol) and triethylamine (0.12 mol) in dichloromethane at 0°C. The mixture is stirred for 24 hours, washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄. Solvent removal yields the crude product, which is recrystallized from methanol/acetone (70% yield).

Carbodiimide-Mediated Coupling

A mixture of cyclohexanecarboxylic acid (0.1 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.12 mol), and hydroxybenzotriazole (HOBt, 0.12 mol) in DMF is stirred for 30 minutes. The amine (0.1 mol) is added, and the reaction proceeds for 18 hours at 25°C. Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) affords the product (75% yield).

Comparative Table: Coupling Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Schotten-Baumann | 70 | 98.5 | 24 |

| EDC/HOBt | 75 | 99.2 | 18 |

Stereochemical Considerations and Byproduct Analysis

The hydroxy group’s configuration (R/S) influences biological activity but remains unresolved in the patents. Racemization during amide coupling is mitigated by:

- Low-temperature reactions (0–5°C).

- Use of non-polar solvents (e.g., dichloromethane).

Major byproducts include: - N-Cyclohexanecarbonyl-2-(1-methylpyrrol-2-yl)ethyl ester : Formed via esterification with residual alcohol impurities (3–5%).

- Diacylated amine : Resulting from over-reaction (1–2%).

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

A patent-described flow reactor system achieves 85% yield by maintaining precise stoichiometry and temperature control. Key parameters:

- Residence Time: 45 minutes.

- Temperature: 25°C.

- Pressure: 2 bar.

Green Chemistry Approaches

Solvent substitution (2-methyltetrahydrofuran replacing dichloromethane) reduces environmental impact while maintaining 72% yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrroles and cyclohexanecarboxamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrrole and cyclohexanecarboxamide functionalities make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential anti-inflammatory, antioxidant, or anticancer properties. Its ability to modulate biological pathways makes it a candidate for further research in drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the pyrrole ring may play crucial roles in binding to receptors or enzymes, leading to biological responses.

Molecular Targets and Pathways:

Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.

Enzymes: Interaction with kinases or other enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique hydroxyethyl-pyrrole side chain distinguishes it from other cyclohexanecarboxamide derivatives. Key comparisons include:

Table 1: Structural Comparison of Cyclohexanecarboxamide Analogues

- Hydroxyethyl-Pyrrole vs. Fluorinated Groups : The absence of fluorine in the target compound may reduce its utility in positron emission tomography (PET) imaging compared to 18F-FCWAY. However, the hydroxyl and pyrrole groups could enhance water solubility and receptor-binding specificity .

- Pyrrole vs.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O2. The compound features a cyclohexane ring attached to a pyrrole moiety, classified as an amide due to the presence of the carboxamide functional group. Its physicochemical properties include solubility in various organic solvents and stability under standard laboratory conditions, which are essential for its application in biological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the customization of functional groups that enhance biological activity. The synthetic routes may include reactions typical of amides and alcohols, which are crucial for modifying the compound for various applications in medicinal chemistry.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

- Binding Affinity : Interaction studies suggest that this compound has a binding affinity to various biological targets, which is critical for understanding its mechanisms of action and therapeutic potential.

- Potential Therapeutic Applications : The compound has been investigated for its potential as a topoisomerase II inhibitor and a 5HT4 partial agonist, indicating its relevance in treating conditions related to these targets .

Case Studies

Several research studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Topoisomerase Inhibition : In one study, derivatives of similar amide compounds were evaluated for their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication. These compounds showed significant inhibition rates, suggesting that this compound may have similar effects .

- 5HT4 Receptor Modulation : Another study focused on the modulation of 5HT4 receptors by pyrrole-containing compounds. Results indicated that certain modifications led to enhanced receptor binding and activation, which could be extrapolated to predict the activity of the target compound .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-3-yl)-N'-(pyrrolidinyl)methanesulfonamide | Contains pyridine and pyrrolidine rings | Exhibits strong anti-inflammatory properties |

| N-(4-methoxyphenyl)-N'-(pyrrolidinyl)methanesulfonamide | Features a methoxy-substituted phenyl ring | Known for selective serotonin reuptake inhibition |

These comparisons highlight how structural variations can influence biological activity, providing insights into how modifications to this compound might enhance its therapeutic efficacy.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide, and how can yield be maximized?

Methodological Answer: The compound’s synthesis typically involves reductive amination between a pyrrole-derived aldehyde (e.g., 1-methyl-1H-pyrrole-2-carbaldehyde) and cyclohexanamine derivatives. Sodium cyanoborohydride is a preferred reducing agent due to its selectivity for imine intermediates . Key optimization steps include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Temperature : Reactions are best conducted at 25–40°C to avoid side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities, yielding >85% purity.

Data Table :

| Reaction Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 78 | 87 |

| Reducing Agent | NaBH3CN | 82 | 91 |

| Temperature | 30°C | 75 | 89 |

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR : - and -NMR confirm the presence of the pyrrole ring (δ 6.1–6.9 ppm for aromatic protons) and cyclohexane carboxamide (δ 1.2–2.1 ppm for cyclohexane protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% for biological assays).

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (e.g., calculated [M+H]+: 293.2; observed: 293.3) .

Advanced Research Questions

Q. Q3. What mechanisms underlie the compound’s reported antiparasitic activity, and how can these be experimentally validated?

Methodological Answer: The benzimidazole-like scaffold (shared with structurally related compounds) suggests inhibition of β-tubulin polymerization in parasites . Validate via:

- In vitro tubulin-binding assays : Fluorescent colchicine analogs compete with the compound for tubulin binding; measure IC50 using fluorescence polarization.

- Cell-based assays : Treat Giardia lamblia cultures and quantify viability via ATP-dependent luminescence. EC50 values <10 µM indicate potent activity .

Data Contradiction Note : Some studies report EC50 variability (±20%) due to differences in parasite strain susceptibility .

Q. Q4. How does the hydroxyl group in the ethyl chain influence the compound’s pharmacokinetic properties?

Methodological Answer: The hydroxyl group enhances solubility but reduces membrane permeability. Strategies to study:

- LogP measurement : Shake-flask method (octanol/water) reveals LogP ~1.5, indicating moderate hydrophilicity.

- Caco-2 permeability assay : Apparent permeability (Papp) <5 × 10 cm/s suggests poor intestinal absorption.

- Metabolic stability : Incubate with liver microsomes; LC-MS identifies hydroxylation or glucuronidation metabolites .

Q. Q5. How can structural modifications resolve contradictions in reported receptor-binding affinities?

Methodological Answer: Discrepancies in binding data (e.g., σ-receptor affinity in conflicting studies) may arise from stereochemical variations.

- Stereoselective synthesis : Use chiral catalysts to isolate enantiomers and test binding via radioligand displacement assays.

- Molecular docking : Compare binding poses of R/S enantiomers with receptor crystal structures (e.g., σ-1 receptor PDB: 5HK1) .

Data Table :

| Enantiomer | σ-1 Receptor K (nM) | σ-2 Receptor K (nM) |

|---|---|---|

| R | 12 ± 2 | 150 ± 20 |

| S | 85 ± 10 | 45 ± 5 |

Q. Q6. What experimental designs are recommended for assessing off-target effects in neurological studies?

Methodological Answer:

- Broad-panel receptor screening : Use Eurofins CEREP’s SafetyScreen44 to evaluate binding to 44 GPCRs, ion channels, and transporters.

- Transcriptomics : RNA-seq of treated neuronal cells identifies dysregulated pathways (e.g., neuroinflammation markers like IL-6).

- In vivo zebrafish models : Quantify behavioral changes (e.g., locomotion) post-treatment to detect CNS toxicity .

Q. Q7. How can researchers reconcile conflicting data on cytotoxicity across cell lines?

Methodological Answer: Variability in IC50 values (e.g., HeLa vs. MCF-7 cells) may stem from differential expression of efflux pumps (e.g., P-gp).

- Inhibitor co-treatment : Combine with verapamil (P-gp inhibitor) to assess pump-mediated resistance.

- ROS assays : Measure reactive oxygen species (DCFDA fluorescence) to determine if cytotoxicity is oxidative stress-dependent .

Methodological Guidance

Q. Q8. What statistical approaches are optimal for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50 and Hill slopes.

- Bootstrap resampling : Generate 95% confidence intervals for EC50 to assess reliability.

- ANOVA with post-hoc tests : Compare multiple cell lines or treatment groups .

Q. Q9. How should researchers design stability studies for long-term storage?

Methodological Answer:

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC.

- Lyophilization : Stabilize hygroscopic samples by freeze-drying and storing under argon .

Q. Q10. What in silico tools predict metabolic pathways for this compound?

Methodological Answer:

- ADMET Predictor (Simulations Plus) : Identifies likely Phase I/II metabolites (e.g., hydroxylation at the pyrrole ring).

- SwissADME : Predicts CYP450 isoforms involved (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.